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Compound of Interest

Compound Name: 5-(Aminomethyl)-2-oxazolidinone

Cat. No.: B032544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 5-(Aminomethyl)-2-oxazolidinone, a molecule of interest in pharmaceutical research. Due

to the limited availability of published experimental spectra for this specific compound, this

guide presents predicted data based on the analysis of its functional groups and data from

closely related analogs. The experimental protocols described are generalized standard

procedures for the spectroscopic analysis of small organic molecules.

Molecular Structure and Properties
Chemical Name: 5-(Aminomethyl)-2-oxazolidinone

CAS Number: 119736-09-3[1][2][3]

Molecular Formula: C₄H₈N₂O₂[1][2]

Molecular Weight: 116.12 g/mol [1][2]

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-(Aminomethyl)-2-
oxazolidinone.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data

Assignment
Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

C=O (Oxazolidinone) - ~158-160

CH (Oxazolidinone ring) ~4.6-4.8 (m) ~75-78

CH₂ (Oxazolidinone ring) ~3.5-3.7 (m), ~3.9-4.1 (m) ~45-48

CH₂ (Aminomethyl) ~2.8-3.0 (m) ~42-45

NH₂ ~1.5-2.5 (br s) -

NH ~6.0-7.0 (br s) -

Note: Predicted chemical shifts are based on typical values for similar functional groups and

substitution patterns in oxazolidinone derivatives. Multiplicity is indicated as (s) singlet, (d)

doublet, (t) triplet, (q) quartet, (m) multiplet, (br s) broad singlet.

Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands
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Functional Group Vibrational Mode
Predicted Absorption

Range (cm⁻¹)
Intensity

N-H (Amine) Stretch 3300-3500 Medium

N-H (Amide) Stretch 3100-3300 Medium, broad

C-H (Aliphatic) Stretch 2850-3000 Medium to Strong

C=O (Amide) Stretch 1730-1750 Strong

N-H (Amine) Bend 1590-1650 Medium

C-N Stretch 1000-1250 Medium

C-O Stretch 1000-1300 Strong

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z

[M]⁺ 116.06

[M+H]⁺ 117.07

[M+Na]⁺ 139.05

Note: The predicted m/z values are based on the molecular formula C₄H₈N₂O₂. Fragmentation

patterns would be dependent on the ionization method used.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-(Aminomethyl)-2-oxazolidinone
in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-12 ppm.

Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled pulse sequence.

Spectral width: 0-200 ppm.

Number of scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation delay: 2-5 seconds.

Data Processing: Process the raw data using appropriate NMR software, including Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) powder and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Analyze the sample using a mass spectrometer, such as one equipped with

Electrospray Ionization (ESI) or another suitable ionization source.

Parameters (ESI):

Ionization mode: Positive ion mode is expected to be effective for this compound due to

the presence of the amino group.

Mass range: Scan a range appropriate to detect the molecular ion and potential fragments

(e.g., m/z 50-500).

Capillary voltage, nebulizer pressure, and drying gas flow should be optimized for the

specific instrument and compound.

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any

significant fragment ions.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a small

molecule like 5-(Aminomethyl)-2-oxazolidinone.
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Caption: General workflow for the spectroscopic analysis of 5-(Aminomethyl)-2-
oxazolidinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 5-
(Aminomethyl)-2-oxazolidinone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032544#spectroscopic-data-nmr-ir-ms-of-5-
aminomethyl-2-oxazolidinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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